molecular formula C16H13Cl2N5O B2580387 N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251619-09-6

N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2580387
CAS No.: 1251619-09-6
M. Wt: 362.21
InChI Key: BJVNYXNFVOZFMA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through an amination reaction, where a chlorophenylamine reacts with the triazole intermediate under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, which are critical for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the chlorinated aromatic groups, potentially leading to the formation of less chlorinated or dechlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce partially or fully dechlorinated triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors, particularly those involved in cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorinated aromatic groups can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group, which may affect its biological activity and chemical properties.

    5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide:

Uniqueness

N-(3-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a versatile building block in synthetic chemistry and as a pharmacophore in drug design.

This compound’s combination of structural features makes it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new materials, drugs, and industrial applications.

Properties

IUPAC Name

5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVNYXNFVOZFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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